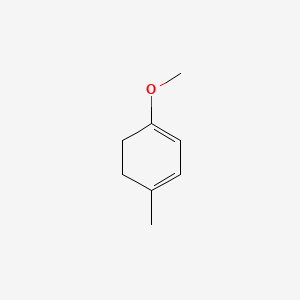

1,3-Cyclohexadiene, 1-methoxy-4-methyl-

Descripción

1,3-Cyclohexadiene, 1-methoxy-4-methyl- (C₈H₁₂O) is a substituted cyclohexadiene featuring a conjugated diene system with a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 3. The methoxy group introduces electron-donating effects, influencing reactivity in polymerization and cycloaddition reactions, while the methyl group contributes to steric and hydrophobic properties.

Propiedades

Número CAS |

2161-94-6 |

|---|---|

Fórmula molecular |

C8H12O |

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

1-methoxy-4-methylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H12O/c1-7-3-5-8(9-2)6-4-7/h3,5H,4,6H2,1-2H3 |

Clave InChI |

GASMMOOJZGEXKR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(CC1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Cyclohexadiene, 1-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1-methoxy-1,3-cyclohexadiene is used as a diene in cycloaddition reactions with various dienophiles . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of 1,3-Cyclohexadiene, 1-methoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Cyclohexadiene, 1-methoxy-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into cyclohexane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.

Aplicaciones Científicas De Investigación

1,3-Cyclohexadiene, 1-methoxy-4-methyl- has several applications in scientific research:

Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-4-methyl- exerts its effects involves its ability to participate in cycloaddition reactions. The methoxy group enhances the electron density of the diene, making it more reactive towards dienophiles. This reactivity is crucial for its role in synthesizing complex organic compounds.

Comparación Con Compuestos Similares

α-Terpinene (1-Methyl-4-Isopropyl-1,3-Cyclohexadiene)

- Structure : Similar backbone but substituted with methyl and isopropyl groups instead of methoxy and methyl.

- Properties: Lower polarity due to non-oxygenated substituents, resulting in higher volatility (retention index: 998 iu) compared to the methoxy-containing analogue .

- Applications : Primarily used in fragrances and antimicrobial agents, contrasting with the methoxy variant’s utility in polymerization .

1,3-Cyclohexadiene (Parent Compound)

Isoprene (2-Methyl-1,3-Butadiene)

- Structure : A linear diene with a methyl branch.

- Reactivity : Exhibits copolymerization behavior with 1,3-cyclohexadiene, with reactivity ratios near unity due to comparable electronegativities. The methoxy group in 1-methoxy-4-methyl-1,3-cyclohexadiene may alter copolymerization kinetics by stabilizing transition states .

Physicochemical Properties

| Compound | Molecular Weight | Polarity (Log Kow) | Key Substituents | Boiling Point (°C) |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | 80.13 | 1.94 (estimated) | None | ~85–90 |

| 1-Methoxy-4-methyl-1,3-CHD | 124.18 | ~2.5 (estimated) | Methoxy, Methyl | 150–160 (est.) |

| α-Terpinene | 136.23 | 4.92 | Methyl, Isopropyl | 173–175 |

| Isoprene | 68.12 | 2.42 | Methyl | 34 |

The methoxy group increases polarity and boiling point relative to non-oxygenated analogues. α-Terpinene’s higher Log Kow (4.92) reflects its hydrophobicity, whereas the methoxy derivative’s solubility in polar solvents is enhanced .

Reactivity in Polymerization

Cationic Polymerization

- 1,3-Cyclohexadiene : Polymerizes efficiently with n-BuLi, yielding soluble polymers with 55–90% 1,4-addition depending on initiators (e.g., TMEDA, DME) .

- 1-Methoxy-4-methyl-1,3-CHD : Methoxy’s electron-donating effect may slow chain propagation but improve regioselectivity. Data gaps exist compared to parent compound .

Radical Polymerization

- 1,3-Cyclohexadiene : Competes with dimerization; low-molecular-weight polymers (DP ~10–12) form at elevated temperatures. Methoxy substitution could suppress side reactions by stabilizing radical intermediates .

Chemical Reactivity

- Aromatization : Cyclohexadiene derivatives often undergo aromatization under acidic conditions. Methoxy groups may direct substitution patterns, unlike alkyl substituents prone to carbocation rearrangements .

- Cycloaddition: 1,3-Cyclohexadiene participates in Diels-Alder reactions; methoxy groups enhance dienophilicity, enabling selective adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.